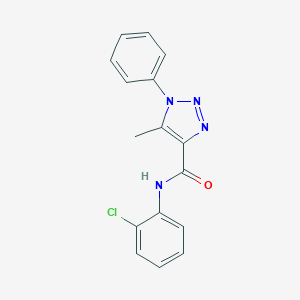

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-14-10-6-5-9-13(14)17)19-20-21(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSNDCAFXLBJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Protocol

-

Synthesis of α-Diazo Intermediate :

-

Cycloaddition Reaction :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeCl₂ (20 mol%) | |

| Solvent | DMF | |

| Temperature | 80°C | |

| Reaction Time | 10 hours | |

| Yield (Analogous Compounds) | 63–79% (e.g., 2a1 , 2a9 ) |

Advantages : High regioselectivity, scalable for diverse aryl amines.

Limitations : Requires precise control of reaction temperature to avoid side reactions.

DBU-Catalyzed Reaction of β-Ketoamides with Aryl Azides

This organocatalytic approach eliminates metal catalysts, offering a milder alternative.

Reaction Steps

-

Synthesis of β-Ketoamide :

-

Cycloaddition :

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Catalyst | DBU (5 mol%) | |

| Solvent | Chloroform | |

| Temperature | Room temperature | |

| Reaction Time | 24 hours | |

| Yield (Analogous Compounds) | 62–74% (e.g., 2a , 6a ) |

Advantages : Ambient conditions, reduced byproduct formation.

Limitations : Longer reaction duration compared to FeCl₂-catalyzed methods.

Organocatalytic Cycloaddition with β-Oxo-Amides

This method employs tertiary amines to facilitate cycloaddition, enabling combinatorial syntheses.

Procedure

Reaction Efficiency

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Et₂NH (5 mol%) | |

| Solvent | DMF or DCM | |

| Temperature | Room temperature | |

| Reaction Time | 12–24 hours | |

| Yield (Selenium Analogs) | 79–95% (e.g., 3i ) |

Advantages : Broad substrate tolerance, minimal catalyst loading.

Limitations : Lower yields observed for sterically hindered amines.

Comparative Analysis of Methods

| Metric | FeCl₂-Catalyzed | DBU-Catalyzed | Et₂NH-Catalyzed |

|---|---|---|---|

| Catalyst Cost | Moderate | Low | Low |

| Reaction Speed | Fast (10 hrs) | Slow (24 hrs) | Moderate (12–24 hrs) |

| Yield Range | 63–79% | 62–74% | 79–95% |

| Substrate Scope | Broad | Moderate | Broad |

Optimal Choice : Et₂NH-catalyzed reactions for high yields; FeCl₂ for rapid synthesis.

Spectroscopic Characterization

Key data for N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide:

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the triazole ring or the phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

The triazole scaffold is well-documented for its antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, derivatives of triazoles have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Clinafloxacin-triazole hybrid | MRSA | 0.25–2 |

| Ciprofloxacin-triazole hybrid | MRSA | 0.046–3.11 |

| Quinoline-triazole hybrid | E. coli | 0.125–8 |

Anticancer Potential

The 1,2,3-triazole ring system has been identified as a promising scaffold in the development of anticancer agents. Research indicates that compounds containing this moiety can inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential against lung and breast cancers due to its ability to interact with critical molecular targets involved in cancer progression .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-triazole | Lung Cancer | Inhibition of cell proliferation |

| 5-methyl-1-phenyl-triazole | Breast Cancer | Induction of apoptosis |

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors, particularly against enzymes involved in fungal cell wall synthesis and cancer cell proliferation. The nitrogen atoms in the triazole ring facilitate binding to active sites on these enzymes, thereby inhibiting their function .

Interaction with Receptors

This compound may also interact with various receptors implicated in neurotransmission and inflammation. The structural features of triazoles allow them to form stable complexes with these biological targets, modulating their activity and leading to therapeutic effects .

Case Studies

Several studies have highlighted the applications of triazole derivatives in clinical and laboratory settings:

Study on Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced antibacterial potency, particularly against resistant strains like MRSA .

Investigation into Anticancer Properties

In another study focusing on anticancer applications, researchers evaluated the efficacy of triazole derivatives against various cancer cell lines. The findings suggested that modifications to the triazole structure could improve bioactivity and selectivity towards cancer cells while minimizing toxicity to healthy cells .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Antitumor Activity

- Thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2 and 3.4 µM against MCF-7) () share the 5-methyl-1-phenyltriazole core but differ in the appended heterocycles (thiadiazole/thiazole vs. carboxamide). The enhanced activity of 12a suggests that thiazole rings may improve target binding compared to carboxamide derivatives.

- N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide () replaces the 2-chlorophenyl group with an ethoxyphenyl moiety.

Anti-Inflammatory Activity

- Triazole-guanidine conjugates (e.g., 5a–i in ) demonstrate that replacing the carboxamide with a guanidine group enhances anti-inflammatory activity. This highlights the role of basic functional groups in modulating inflammation pathways .

Physicochemical and Structural Comparisons

Substituent Position and Electronic Effects

- In contrast, the 2-chlorophenyl group in the target compound enhances lipophilicity, favoring passive diffusion .

- 1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () features dual chloro and methyl substituents, increasing steric bulk compared to the single 2-chloro substitution. This may alter binding pocket interactions in biological targets .

Molecular Weight and Formula Trends

The target compound’s moderate molecular weight (339.78 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to bulkier analogs like 12a (398.46 g/mol) .

Key Structural-Activity Relationships (SAR)

Chlorophenyl vs.

Carboxamide vs. Thiazole/Thiadiazole : Heterocyclic appendages (e.g., thiazole in 12a) may confer superior antitumor activity due to additional hydrogen-bonding or π-π stacking interactions .

Aminoethyl vs. Aryl Groups: Polar substituents (e.g., aminoethyl) improve solubility but may limit blood-brain barrier penetration, whereas aryl groups balance lipophilicity and target affinity .

Biological Activity

N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C16H13ClN4O

- Molecular Weight : 312.75 g/mol

- CAS Number : 890645-81-5

The structure features a triazole ring that is critical for its biological activity, along with a carboxamide group that enhances its interaction with biological targets.

Anticancer Properties

Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. For example, derivatives similar to N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines:

The compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The mechanism by which N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : The compound inhibits key enzymes involved in cell cycle regulation and proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.

- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling by inhibiting p65 phosphorylation, leading to reduced expression of anti-apoptotic factors and enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising antimicrobial activity:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

The triazole ring is known to disrupt microbial cell wall synthesis and function, contributing to its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Anticancer Study : A study on a series of triazole derivatives indicated that compounds with similar structural motifs to N-(2-chlorophenyl)-5-methyl-1-phenyltriazole exhibited significant anticancer activity against HCT116 cells with an IC50 value of 0.43 µM .

- Neuroprotective Effects : Some derivatives have shown neuroprotective properties by blocking neuroinflammation pathways and reducing oxidative stress in neuronal cells .

- Antimicrobial Efficacy : Research demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step protocols involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

- Step 1 : Formation of the 1,2,3-triazole ring via CuAAC between phenylacetylene derivatives and azides.

- Step 2 : Carboxamide formation via coupling of the triazole intermediate with 2-chloroaniline derivatives under amidation conditions (e.g., EDCI/HOBt in DMF).

- Optimization : Solvent choice (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (CuI, 5–10 mol%) are critical for yield improvement. Reaction progress is monitored via TLC and characterized by -NMR and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and functional groups (e.g., carboxamide carbonyl at ~165–170 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 353.08 for CHClNO).

- Melting Point : Typically >200°C, consistent with triazole derivatives.

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. anticancer screens)?

- Approach :

- Orthogonal Assays : Confirm activity using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- SAR Analysis : Compare substituent effects; e.g., replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety may reduce cytotoxicity while retaining antimicrobial potency .

- Target Validation : Use knock-out models or siRNA to confirm biological targets (e.g., kinase inhibition in cancer cells) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved bioactivity?

- Methodology :

- X-ray Diffraction : Resolve bond angles and torsional strain in the triazole-carboxamide core. For example, SHELXL-refined structures reveal planar geometry at the triazole ring, favoring π-π stacking with aromatic residues in enzyme active sites .

- Docking Studies : Use crystallographic data (e.g., PDB entries) to model interactions with targets like β-catenin or microbial enzymes.

- Data Table :

| Parameter | Value (Å/°) | Biological Relevance |

|---|---|---|

| Triazole N1–C4 bond | 1.34 Å | Stabilizes hydrogen bonding |

| Carboxamide C=O length | 1.22 Å | Enhances binding to serine proteases |

| Dihedral angle (Ph–triazole) | 12° | Reduces steric hindrance |

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in cancer cells?

- Protocol :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., Wnt/β-catenin or apoptosis-related genes).

- Proteomics : SILAC-based quantification to detect changes in kinase activity (e.g., AKT or MAPK).

- Fluorescence Polarization : Measure binding affinity to β-catenin (IC values <10 µM reported in similar triazoles) .

- Contradiction Management : Use isogenic cell lines (e.g., wild-type vs. β-catenin-mutant) to validate target specificity .

Key Research Gaps

- Crystallographic Data : Limited high-resolution structures of the compound bound to biological targets.

- In Vivo Efficacy : Few studies on pharmacokinetics or toxicity in animal models.

- SAR Expansion : Systematic exploration of substituents at the 5-methyl and phenyl positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.